Ethyl 4-chlorobenzoate
CAS No.: 7335-27-5
Cat. No.: VC3709984
Molecular Formula: C9H9ClO2
Molecular Weight: 184.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7335-27-5 |
|---|---|
| Molecular Formula | C9H9ClO2 |
| Molecular Weight | 184.62 g/mol |
| IUPAC Name | ethyl 4-chlorobenzoate |
| Standard InChI | InChI=1S/C9H9ClO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 |
| Standard InChI Key | RWBYCMPOFNRISR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)Cl |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)Cl |
| Boiling Point | 237.5 °C |
Introduction
Chemical Identity and Structure
Ethyl 4-chlorobenzoate, with the molecular formula C₉H₉ClO₂, has a molecular weight of 184.620 g/mol. The compound consists of a benzene ring with a chlorine atom at the para position and an ethyl ester group. This specific structural arrangement contributes to its unique chemical properties and reactivity patterns.
Nomenclature and Identification
Ethyl 4-chlorobenzoate is known by several synonyms in chemical literature and commercial contexts. The compound's identification parameters are summarized in Table 1.
Table 1: Chemical Identity Parameters of Ethyl 4-Chlorobenzoate
| Parameter | Value |
|---|---|
| IUPAC Name | Ethyl 4-chlorobenzoate |
| CAS Registry Number | 7335-27-5 |
| Molecular Formula | C₉H₉ClO₂ |
| Molecular Weight | 184.620 g/mol |
| IUPAC Standard InChIKey | RWBYCMPOFNRISR-UHFFFAOYSA-N |
| Synonyms | Ethyl p-chlorobenzoate; Benzoic acid, 4-chloro-, ethyl ester; p-(Ethoxycarbonyl)phenyl chloride; Parachlorobenzoic acid ethyl ester; 4-Chlorobenzoic acid, ethyl ester |
The compound is formally recognized as the ethyl ester of 4-chlorobenzoic acid, which explains its systematic naming and several of its chemical properties .
Physical Properties
Ethyl 4-chlorobenzoate exhibits distinct physical characteristics that are important for its handling, processing, and application in various chemical processes. Understanding these properties is essential for researchers and industry professionals working with this compound.
General Physical Characteristics
At standard conditions, ethyl 4-chlorobenzoate appears as a colorless to light yellow clear liquid with specific sensory and physical attributes . Its physical state and appearance contribute to its handling requirements in laboratory and industrial settings.
Thermodynamic and Transport Properties
The thermodynamic properties of ethyl 4-chlorobenzoate are crucial for understanding its behavior under various conditions and for designing chemical processes involving this compound. These properties are summarized in Table 2.
Table 2: Physical Properties of Ethyl 4-Chlorobenzoate
It is worth noting that there is some variation in reported values across different sources. For instance, ChemicalBook reports a slightly different boiling point range (237-239°C) compared to other sources . These variations may be attributed to differences in measurement conditions or sample purity.
Spectroscopic Characteristics
Spectroscopic data for ethyl 4-chlorobenzoate provides valuable information for its identification, purity assessment, and structural confirmation. Several spectroscopic techniques can be employed to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance spectroscopy is a powerful technique for structural elucidation of organic compounds. For ethyl 4-chlorobenzoate, NMR spectroscopy confirms its structure with characteristic signals corresponding to the aromatic protons, ethyl group, and carbon atoms in different chemical environments . The NMR spectra are consistent with the proposed structure of ethyl 4-chlorobenzoate, featuring signals that can be assigned to specific protons and carbon atoms within the molecule.
Spectral Databases
Chemical Reactivity and Applications
Ethyl 4-chlorobenzoate demonstrates significant chemical reactivity, particularly in organic synthesis and pharmaceutical development. Its functional groups and structural features enable various transformations and applications.
Synthetic Applications
Ethyl 4-chlorobenzoate serves as an important synthetic intermediate in organic chemistry. The presence of both a halogen substituent (chlorine) and an ester group provides multiple reactive sites for chemical modifications. These structural features make it a versatile building block for more complex molecular architectures.
One notable application is its use in the preparation of derivatives such as 4-chlorobenzoylacetonitrile and ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate . These derivatives have further applications in pharmaceutical synthesis and materials science.
Pharmaceutical Relevance
In pharmaceutical chemistry, ethyl 4-chlorobenzoate is identified as an impurity in the synthesis of tazarotene, a topical retinoid used in the treatment of psoriasis and acne . It is specifically listed as "Tazarotene Impurity 8," "Tazarotene Impurity 3," and "Tazarotene Impurity 11," indicating its relevance in pharmaceutical quality control and regulatory contexts.
Additionally, research indicates a connection between ethyl 4-chlorobenzoate and the synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate, which involves NADPH-dependent carbonyl reductases . This demonstrates the compound's utility in biocatalytic processes and green chemistry applications.
Regulatory Information
Ethyl 4-chlorobenzoate is subject to various regulatory classifications and identifiers that are important for its proper labeling, transportation, and use in research and commercial settings.
Identifiers and Classifications
Several regulatory bodies and databases provide identifiers for ethyl 4-chlorobenzoate to facilitate its proper handling and documentation:
These identifiers are important for regulatory compliance, particularly in international commerce, research documentation, and safety data management.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume